(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
CAS No.: 1087792-39-9
Cat. No.: VC2987619
Molecular Formula: C10H8ClNO3S
Molecular Weight: 257.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1087792-39-9 |
|---|---|
| Molecular Formula | C10H8ClNO3S |
| Molecular Weight | 257.69 g/mol |
| IUPAC Name | (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C10H8ClNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2 |
| Standard InChI Key | CZHZDZJJGXDCFE-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl |
Introduction
Chemical Structure and Properties
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride contains an oxazole ring with a phenyl substituent at position 3 and a methanesulfonyl chloride group at position 5. This structural arrangement contributes to its unique chemical behavior and reactivity profile. The compound possesses several well-defined chemical and physical properties, as outlined in Table 1.
Table 1: Key Properties of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈ClNO₃S |
| Average Mass | 257.688 g/mol |
| Monoisotopic Mass | 256.991342 |
| Registry Number (RN) | 1087792-39-9 |
| ChemSpider ID | 22370593 |
The structure features a five-membered heterocyclic oxazole ring containing adjacent oxygen and nitrogen atoms, with the phenyl group attached at the 3-position influencing the electronic distribution throughout the molecule. The methanesulfonyl chloride group (-CH₂SO₂Cl) is particularly significant due to the electrophilic nature of the sulfur atom and the excellent leaving group capability of the chloride ion, which together enable various transformations in organic synthesis .
Synthesis Methods
The synthesis of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of 3-phenyl-1,2-oxazole with methanesulfonyl chloride. This process requires specific reaction conditions to achieve optimal yields and purity of the final product.
General Synthetic Approach
The typical synthesis route involves reacting 3-phenyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, with careful temperature control to optimize yield and minimize side reactions.
Reaction Conditions
Table 2: Optimal Reaction Conditions for Synthesis
| Parameter | Condition | Purpose |
|---|---|---|
| Temperature | Low temperature (0-5°C) | Controls reactivity and minimizes side reactions |
| Solvent | Dichloromethane | Provides suitable medium for the reaction |
| Base | Triethylamine | Neutralizes HCl formed during the reaction |
| Atmosphere | Anhydrous conditions | Prevents hydrolysis of the sulfonyl chloride group |
| Reaction Time | Variable (typically several hours) | Allows for complete conversion |
The synthesis typically requires anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride group. After completion, the product is isolated through a series of purification steps, which may include filtration, washing, and recrystallization if necessary.
Reactivity Profile
The reactivity of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is primarily governed by the properties of both the methanesulfonyl chloride group and the oxazole ring. Understanding these reactivity patterns is essential for exploiting the compound's synthetic potential effectively.
Nucleophilic Substitution Reactions
The methanesulfonyl chloride group readily undergoes nucleophilic substitution reactions, where the chloride acts as a leaving group. This reactivity makes the compound particularly valuable for introducing various functionalities into target molecules. The general reaction mechanism can be represented as:
R-Nu + (3-Phenyl-1,2-oxazol-5-yl)CH₂SO₂Cl → (3-Phenyl-1,2-oxazol-5-yl)CH₂SO₂-Nu + Cl⁻
Where R-Nu represents nucleophiles such as amines, alcohols, or thiols.
Oxazole Ring Reactivity
While the methanesulfonyl chloride group dominates the compound's reactivity profile, the oxazole ring also contributes to its chemical behavior. The ring can participate in various transformations, including:
-
Electrophilic aromatic substitution reactions
-
Cycloaddition reactions
-
Coordination with transition metals
-
Ring-opening reactions under specific conditions
The presence of the phenyl substituent at position 3 influences these reactions by affecting the electronic distribution within the oxazole ring.
Applications in Organic Synthesis
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride serves as a versatile reagent in organic synthesis, with applications spanning various areas of chemical research and development.
As an Electrophilic Reagent
| Application Area | Potential Role |
|---|---|
| Antimicrobial Development | Building block for compounds with antibacterial properties |
| Anti-inflammatory Agents | Scaffold for designing molecules targeting inflammatory pathways |
| Anticancer Research | Component in the synthesis of compounds with potential antitumor activity |
| CNS Active Compounds | Structural element in neurologically active molecules |
In Heterocyclic Chemistry
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride contributes significantly to heterocyclic chemistry, enabling the synthesis of complex heterocyclic compounds. The dual reactivity of the oxazole ring and the methanesulfonyl chloride group allows for the construction of elaborate molecular architectures containing multiple heterocyclic components.
| Safety Measure | Description |
|---|---|
| Personal Protective Equipment | Use appropriate gloves, lab coat, safety goggles, and respiratory protection |
| Ventilation | Work in a well-ventilated area or under a fume hood |
| Storage | Store in a cool, dry place, away from moisture and incompatible materials |
| Waste Disposal | Follow institutional and local regulations for proper chemical waste disposal |
The compound's reactivity with water and other nucleophiles necessitates careful handling procedures to prevent accidental exposure and ensure laboratory safety.
Comparison with Related Compounds
Comparing (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride with structurally related compounds provides valuable insights into its unique features and specific applications.
Comparison with Other Sulfonyl Chlorides
Table 5: Comparison with Other Sulfonyl Chlorides
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride | C₁₀H₈ClNO₃S | 257.69 g/mol | Combines oxazole ring with sulfonyl chloride group |
| (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride | C₆H₈ClNO₃S | 209.65 g/mol | Features dimethyl substitution on oxazole ring |
| Methanesulfonyl chloride | CH₃SO₂Cl | 114.55 g/mol | Simple structure, highly reactive |
The presence of the oxazole ring in (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride introduces additional complexity and potential for further functionalization compared to simpler sulfonyl chlorides, making it particularly useful for specialized applications in complex molecule synthesis .
Comparison with (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride is closely related to (3-Phenyl-1,2-oxazol-5-yl)methanesulfonamide, which is formed when the chloride is replaced by an amino group. While the sulfonyl chloride is a reactive intermediate, the sulfonamide represents a more stable derivative with its own range of applications and properties.
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